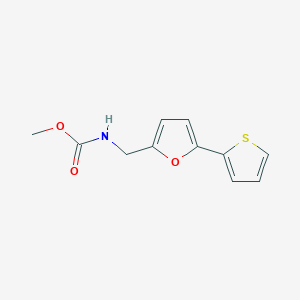
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur . The carbamate group (-NHCOO-) is a functional group derived from carbamic acid and has wide applications in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan and thiophene rings, followed by the introduction of the carbamate group. Furan rings can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . Thiophene rings can also be synthesized through several methods, including the Gewald reaction, which involves the condensation of a ketone or an aldehyde with a α-cyanoester in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, along with the carbamate group. The furan ring is aromatic and planar, and the same is true for the thiophene ring . The carbamate group would add polarity to the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the furan and thiophene rings, as well as the carbamate group. Furan rings are known to undergo electrophilic aromatic substitution reactions . Thiophene rings are also reactive towards electrophilic aromatic substitution .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, which include “Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate”, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance .
Anticancer Properties
Some studies have shown that certain furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including anticancer properties . This suggests that “Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate” could potentially be used in cancer research and treatment .
Anti-inflammatory Properties
Furan derivatives have also been found to have anti-inflammatory properties . This suggests that “Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate” could potentially be used in the treatment of inflammatory diseases .
Antimicrobial Properties
Furan derivatives have been found to have antimicrobial properties . This suggests that “Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate” could potentially be used in the development of new antimicrobial drugs .
Antihypertensive Properties
Furan derivatives have been found to have antihypertensive properties . This suggests that “Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate” could potentially be used in the treatment of hypertension .
Anti-atherosclerotic Properties
Furan derivatives have been found to have anti-atherosclerotic properties . This suggests that “Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate” could potentially be used in the treatment of atherosclerosis .
Propriétés
IUPAC Name |
methyl N-[(5-thiophen-2-ylfuran-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-7-8-4-5-9(15-8)10-3-2-6-16-10/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCWKZJRHOXJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((5-(thiophen-2-yl)furan-2-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



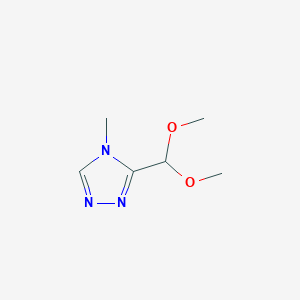

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2451070.png)


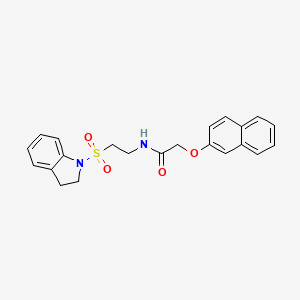
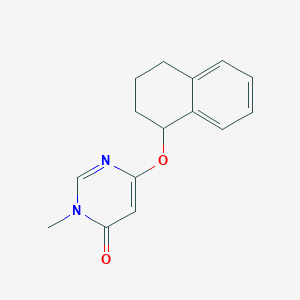
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2451079.png)
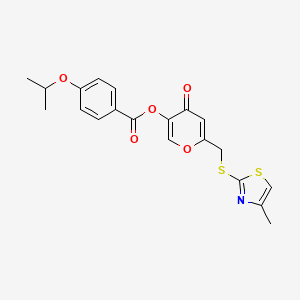
![Cyclopropyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2451082.png)
![(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine](/img/structure/B2451083.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-carboxamide](/img/structure/B2451086.png)